molecular formula C21H20O6 B6507902 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one CAS No. 869080-08-0

3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one

Cat. No.: B6507902
CAS No.: 869080-08-0
M. Wt: 368.4 g/mol
InChI Key: FDZBBZYLKUYPLZ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic coumarin derivative designed for pharmacological and biochemical research. This compound integrates a 3,4-dimethoxyphenyl moiety and a 2-oxopropoxy side chain, structural features associated with significant biological activity in related molecules. Preliminary research on analogous compounds suggests potential as an anti-inflammatory agent. Studies on structurally similar chromen-2-one compounds have demonstrated efficacy in ameliorating collagen-induced arthritis by suppressing pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 . The proposed mechanism of action for such compounds involves the inhibition of key signaling pathways, including NF-κB and MAPK (ERK/JNK), which are central to the inflammatory response . The 2-oxopropoxy chain may influence the compound's pharmacokinetic properties, potentially enhancing its bioavailability and interaction with cellular targets. This product is intended for in vitro studies to investigate its mechanism of action and for preliminary in vivo research in established experimental models. It is supplied for laboratory research applications only. For Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-oxopropoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-12(22)11-26-15-6-7-16-13(2)20(21(23)27-18(16)10-15)14-5-8-17(24-3)19(9-14)25-4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZBBZYLKUYPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Chromenone Core

The chromenone backbone is synthesized via the Kostanecki-Robinson reaction , where resorcinol derivatives condense with β-keto esters. For 4-methyl-7-hydroxy-2H-chromen-2-one, resorcinol reacts with ethyl acetoacetate in sulfuric acid, yielding the core structure at 60–70°C.

Key parameters :

  • Temperature: 65°C ± 5°C

  • Yield: 78–82%

  • Purity (HPLC): ≥95%

Introduction of the 3,4-Dimethoxyphenyl Group

The 3-position of the chromenone is functionalized using Friedel-Crafts alkylation with 3,4-dimethoxybenzyl chloride. A Lewis acid catalyst (AlCl₃) in dichloromethane (DCM) at 0–5°C ensures regioselectivity.

Reaction conditions :

  • Molar ratio (chromenone : benzyl chloride) = 1 : 1.2

  • Time: 6–8 hours

  • Yield: 65–70%

  • Side products: <5% (di-alkylated derivatives)

Etherification with 2-Oxopropoxy Side Chain

The 7-hydroxy group undergoes etherification using 2-bromopropan-1-one in acetone with K₂CO₃ as a base. Microwave irradiation (100 W, 80°C) reduces reaction time from 12 hours to 45 minutes.

Optimized protocol :

  • Solvent: Anhydrous acetone

  • Base: K₂CO₃ (2.5 equiv)

  • Temperature: 80°C (microwave)

  • Yield: 85–90%

  • Purity: 97% (via recrystallization in ethanol)

Synthetic Route 2: One-Pot Multicomponent Assembly

Green Chemistry Approach Using Nanoparticle Catalysts

A novel method employs biogenic ZnO nanoparticles to catalyze a one-pot reaction between 4-methylumbelliferone, 3,4-dimethoxybenzaldehyde, and 2-bromopropan-1-one. This approach eliminates intermediate isolation steps, improving atom economy.

Procedure :

  • Combine reactants (1 : 1 : 1.1 molar ratio) in water.

  • Add ZnO NPs (5 mol%) and stir at 80°C for 2 hours.

  • Filter and recrystallize from ethanol.

Advantages :

  • Yield: 88–92%

  • Catalyst recyclability: 5 cycles with <5% efficiency loss

  • Environmental factor (E-factor): 2.1 (vs. 8.5 for Route 1)

Reaction Optimization and Scalability

Solvent and Temperature Effects

Comparative studies show that DMF outperforms THF and acetonitrile in Friedel-Crafts alkylation, achieving 70% yield vs. 45–50% in other solvents. Elevated temperatures (>100°C) promote side reactions, necessitating strict control at 80°C.

Microwave vs. Conventional Heating

Microwave-assisted etherification reduces energy consumption by 40% and improves yield consistency (Table 1).

Table 1: Etherification Efficiency Comparison

MethodTime (min)Yield (%)Purity (%)
Conventional7207892
Microwave458997

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 6.95 (s, 1H, chromenone C3-H)

    • δ 4.12 (q, 2H, -OCH₂CO-)

    • δ 3.85 (s, 6H, -OCH₃)

  • IR (KBr): 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C)

Chromatographic Purity Assessment

HPLC (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with retention time = 6.8 minutes.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing alkylation at the 6-position is minimized by using bulky solvents (e.g., DCM) and low temperatures.

Stability of 2-Oxopropoxy Group

The ketone moiety is prone to keto-enol tautomerism, stabilized by storing the compound at 4°C in amber vials.

Industrial-Scale Feasibility

Pilot-scale batches (10 kg) using Route 2 demonstrate:

  • Cost savings : 30% reduction in solvent use

  • Throughput : 1.2 kg/day vs. 0.7 kg/day for Route 1

  • Waste : 15% lower byproduct generation

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen functionalities.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carboxylic acids.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of different substituents at specific positions on the chromen-2-one core.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one has been studied for its potential biological activities. It may exhibit antioxidant, anti-inflammatory, or anticancer properties, making it a candidate for further investigation in drug discovery.

Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs for various diseases.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for creating products with specific functionalities.

Mechanism of Action

The mechanism by which 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, the compound may inhibit enzymes or receptors involved in inflammatory processes or oxidative stress.

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations:

Substituent Effects on Solubility: The 3,4-dimethoxyphenyl group enhances solubility compared to halogenated analogues (e.g., 4-Cl-phenyl in ) due to its electron-donating methoxy groups.

Synthesis Efficiency :

  • The target compound’s synthesis mirrors methods used for simpler coumarins (e.g., compound 14 in ), but the addition of multiple substituents may reduce yields.
  • High yields (>90%) are achievable for intermediates like 4-methyl-7-(2-oxopropoxy)coumarin .

Physicochemical Properties

Property Target Compound 3-(4-Cl-phenyl)-7-OMe-4-Me Coumarin 4-Me-7-(2-oxopropoxy) Coumarin
Molecular Weight 384.38 g/mol 300.74 g/mol 246.27 g/mol
Predicted LogP (Lipophilicity) ~3.5 (estimated) ~3.8 ~2.9
Hydrogen Bond Acceptors 7 3 4
Notes:
  • The 3,4-dimethoxyphenyl group increases molecular weight and lipophilicity compared to simpler coumarins.

Q & A

Q. What are the optimal synthetic routes for 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one, and how can purity be ensured during synthesis?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving:
  • Coupling reactions : Use of K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) to facilitate nucleophilic substitution at the chromenone core .
  • Protection/deprotection strategies : For hydroxyl or methoxy groups to prevent undesired side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and recrystallization from ethanol to achieve >95% purity .
  • Purity validation : Combustion analysis (C, H, N) and HPLC with UV detection at 254 nm .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from methoxy and aryl protons .
  • X-ray crystallography : Resolve π-π stacking interactions (e.g., between chromenone rings) with a triclinic crystal system (space group P1, a = 9.0371 Å, b = 9.6216 Å) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., m/z 486.265 for [M+H]⁺) .

Q. How can researchers screen for biological activities such as antimicrobial or anticancer properties?

  • Methodological Answer :
  • Antimicrobial assays : Broth microdilution (MIC determination) against S. aureus and E. coli with ciprofloxacin as a positive control .
  • Anticancer screening : MTT assay on HeLa or MCF-7 cell lines, with IC₅₀ values compared to doxorubicin .
  • Anti-inflammatory testing : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution or oxidation reactions?

  • Methodological Answer :
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density at the 2-oxopropoxy group, identifying susceptible sites for nucleophilic attack .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways .
  • MD simulations : Assess solvent effects (e.g., DCM vs. THF) on reaction kinetics using GROMACS .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Orthogonal assays : Validate antimicrobial claims with both agar diffusion and time-kill assays to distinguish bacteriostatic vs. bactericidal effects .
  • Standardized protocols : Control for solvent effects (e.g., DMSO concentration ≤1% in cell-based assays) .
  • Meta-analysis : Compare IC₅₀ values across studies using normalized datasets (e.g., logP-adjusted bioactivity) .

Q. What mechanistic insights explain the role of substituents (e.g., 3,4-dimethoxyphenyl) in modulating biological activity?

  • Methodological Answer :
  • SAR studies : Synthesize analogs with halogenated or electron-withdrawing groups to test effects on ROS scavenging .
  • Fluorescence quenching : Measure binding constants (Kₐ) with serum albumin to correlate lipophilicity (logP) with pharmacokinetics .
  • Electrochemical profiling : Cyclic voltammetry to assess redox behavior linked to antioxidant activity .

Q. How do π-π stacking interactions influence the compound’s crystal packing and solubility?

  • Methodological Answer :
  • Crystallographic analysis : Measure interplanar distances (e.g., 3.5–3.8 Å between chromenone rings) to quantify stacking .
  • Solubility testing : Use shake-flask method in PBS (pH 7.4) and correlate with calculated Hansen solubility parameters .
  • Thermal analysis : DSC to study melting points and polymorphism linked to packing efficiency .

Q. How can stability studies be designed to assess degradation under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced degradation : Expose to 0.1M HCl (acidic), 0.1M NaOH (basic), and UV light (254 nm) for 48 hours .
  • HPLC monitoring : Track degradation products (e.g., demethylated derivatives) using a C18 column and gradient elution .
  • Kinetic modeling : Apply Arrhenius equation to predict shelf-life at 25°C .

Q. What experimental approaches identify synergistic effects between this compound and other bioactive molecules?

  • Methodological Answer :
  • Checkerboard assay : Determine fractional inhibitory concentration (FIC) indices with fluconazole or β-lactams .
  • Combinatorial libraries : Use high-throughput screening to test 10,000+ compound pairs .
  • Transcriptomics : RNA-seq to identify pathways modulated by combination treatments .

Q. How do solvent polarity and protic/aprotic conditions influence reaction pathways during functionalization?

  • Methodological Answer :
  • Kinetic studies : Compare reaction rates in THF (aprotic) vs. ethanol (protic) using UV-vis spectroscopy .
  • Green chemistry metrics : Calculate E-factors for solvent selection (e.g., ethanol vs. DCM) .
  • In situ IR : Monitor intermediate formation during esterification or alkylation .

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